AST-1306

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Allitinib in Oncology

Field: The specific scientific field for this application is Oncology .

Application: Allitinib is an orally active, highly selective irreversible inhibitor of the HER family of receptor tyrosine kinases with promising efficacies . It’s being used in the treatment of various types of cancers, particularly those associated with the EGFR, KRAS, BRAF, PI3KCA and PTEN genes .

Method of Application: Allitinib is administered orally. Its efficacy was investigated in a large panel of human cancer-derived cell lines .

Results: The study found that Allitinib showed a stronger cytotoxicity in head and neck, esophageal, melanoma and lung cancer-derived cell lines . It was also found that KRAS mutations were significantly associated with resistance to Allitinib .

Allitinib in Pharmacokinetics

Field: The specific scientific field for this application is Pharmacokinetics .

Application: Allitinib is currently in clinical trials in China for the treatment of solid tumors . It is a structural analog of lapatinib but has an acrylamide side chain .

Method of Application: The biotransformation of Allitinib was determined using microsomes and recombinant metabolic enzymes . Multiple cytochrome P450 (P450) isoforms, mainly CYP3A4/5 and CYP1A2, were involved in the metabolism of Allitinib .

Results: The study showed that Allitinib was metabolized by the O-dealkylation pathway similar to lapatinib, but that amide hydrolysis and the formation of dihydrodiol were the dominant metabolic pathways . The absorbed Allitinib was extensively metabolized by multiple enzymes .

Allitinib in Non-Small Cell Lung Cancer (NSCLC)

Field: The specific scientific field for this application is Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) .

Application: Allitinib has been found to be more effective than afatinib in NSCLC cell lines . KRAS mutations increased aggressive behavior through upregulation of the focal adhesion-PI3K-Akt-mTOR-signaling in NSCLC cells .

Method of Application: The study involved comparing the efficacy of Allitinib and afatinib in NSCLC cell lines . The impact of KRAS mutations on the behavior of these cells was also investigated .

Results: The results indicate that Allitinib was more effective than afatinib in NSCLC cell lines . KRAS mutations increased aggressive behavior through upregulation of the focal adhesion-PI3K-Akt-mTOR-signaling in NSCLC cells . Significantly, everolimus restored sensibility and improved cytotoxicity of EGFR inhibitors in the KRAS mutant .

Allitinib in Metabolism and Pharmacokinetics

Application: Allitinib is a novel irreversible selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). It is currently in clinical trials in China for the treatment of solid tumors .

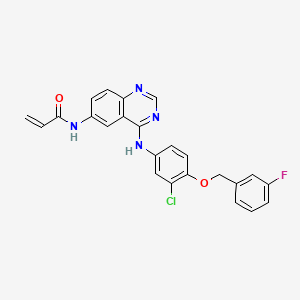

AST-1306, also known as Allitinib, is a novel compound classified as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and related receptors such as ErbB2 and ErbB4. This compound is characterized by its anilino-quinazoline structure, which allows it to effectively bind to the active sites of these receptors, thereby inhibiting their enzymatic activities. The compound has demonstrated significant selectivity towards EGFR, HER2, and HER4, with reported half-maximal inhibitory concentrations (IC50) of 0.5 nM, 3 nM, and 0.8 nM, respectively .

Allitinib acts as an irreversible inhibitor of EGFR. It covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, blocking its ability to bind ATP, a crucial step in EGFR signaling []. This disruption of EGFR signaling can lead to the inhibition of cell growth and proliferation, potentially leading to tumor cell death [].

AST-1306 functions primarily through the formation of covalent bonds with the target receptors. The mechanism involves the irreversible binding to the tyrosine kinase domain of the EGFR, leading to a permanent inhibition of receptor activity. This reaction is facilitated by the presence of a reactive electrophilic group in its structure that interacts specifically with nucleophilic sites on the receptor proteins .

Key Reactions:- Covalent Bond Formation: AST-1306 binds irreversibly to the cysteine residue in the ATP-binding pocket of EGFR.

- Inhibition of Phosphorylation: By occupying the active site, AST-1306 prevents ATP from binding, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.

The biological activity of AST-1306 has been extensively studied in vitro and in vivo. It has been shown to induce significant growth inhibition in various cancer cell lines that express mutated forms of EGFR, such as T790M/L858R mutations. These mutations are often associated with resistance to first-generation EGFR inhibitors .

Notable Effects:- Inhibition of Cell Proliferation: AST-1306 demonstrates a concentration-dependent reduction in cell viability.

- Induction of Apoptosis: The compound has been observed to trigger apoptotic pathways in cancer cells, further contributing to its anticancer effects.

The synthesis of AST-1306 involves several key steps that focus on constructing its anilino-quinazoline backbone. The process typically includes:

- Formation of Quinazoline Core: Starting from appropriate precursors, the quinazoline ring is synthesized through cyclization reactions.

- Introduction of Anilino Group: An aniline derivative is introduced to the quinazoline core via nucleophilic substitution.

- Tosylation: To enhance solubility and stability, AST-1306 is often converted into its tosylate form during synthesis .

AST-1306 is primarily being investigated for its potential use in cancer therapy, particularly for treating non-small cell lung cancer and other malignancies associated with aberrant EGFR signaling. Its ability to overcome resistance mechanisms seen with other EGFR inhibitors makes it a promising candidate for clinical development .

Potential

Interaction studies have revealed that AST-1306 selectively inhibits not only EGFR but also ErbB2 and ErbB4 without significantly affecting other kinases in a broad panel . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.

Key Findings:- Selectivity Profile: High selectivity for EGFR family members over other kinases.

- Synergistic Effects: Potential for enhanced efficacy when combined with other targeted therapies.

Several compounds share structural similarities or biological targets with AST-1306. Below are notable examples:

| Compound Name | Mechanism | IC50 (nM) | Unique Features |

|---|---|---|---|

| Lapatinib | Reversible EGFR/HER2 inhibitor | 50 | Dual inhibition but reversible; less potent than AST-1306 |

| Gefitinib | Reversible EGFR inhibitor | 10 | First-generation inhibitor; less effective against T790M mutation |

| Afatinib | Irreversible EGFR inhibitor | 5 | Broader spectrum against various mutations but less selective than AST-1306 |

Uniqueness of AST-1306

AST-1306's irreversible binding mechanism provides a distinct advantage over reversible inhibitors like lapatinib and gefitinib, particularly in overcoming resistance due to mutations in the kinase domain. Its high selectivity for specific receptor subtypes further enhances its therapeutic profile.

Kinase Inhibition Profile: Epidermal Growth Factor Receptor, ErbB2, and ErbB4 Selectivity

AST-1306 demonstrates exceptional potency as a multi-target epidermal growth factor receptor family inhibitor with highly selective activity against the ErbB receptor kinase family [1] [2]. The compound exhibits nanomolar potency against all three primary targets within the ErbB family, with distinct selectivity patterns that reflect the structural homology between these receptor tyrosine kinases [1] [2] [3].

Table 1: AST-1306 Kinase Inhibition Profile for ErbB Family Receptors

| Target Kinase | IC50 (nM) | Assay Type | Selectivity Ratio vs EGFR |

|---|---|---|---|

| Epidermal Growth Factor Receptor (wild-type) | 0.5 | Cell-free | 1.0 (reference) |

| ErbB2 (wild-type) | 3.0 | Cell-free | 6.0 |

| ErbB4 (wild-type) | 0.8 | Cell-free | 1.6 |

The inhibitory potency of AST-1306 against epidermal growth factor receptor wild-type demonstrates sub-nanomolar activity with an IC50 value of 0.5 nanomolar in cell-free assays [1] [2] [3]. This exceptional potency positions AST-1306 as one of the most potent epidermal growth factor receptor inhibitors developed to date, demonstrating 5 to 15-fold greater potency compared to established irreversible inhibitors including afatinib and dacomitinib [4].

Against ErbB2, AST-1306 exhibits an IC50 value of 3.0 nanomolar, representing a 6-fold reduction in potency compared to epidermal growth factor receptor but still maintaining clinically relevant inhibitory activity [1] [2] [3]. The compound demonstrates intermediate potency against ErbB4 with an IC50 of 0.8 nanomolar, showing only 1.6-fold reduced activity compared to epidermal growth factor receptor [5] [6].

Comparative analysis reveals that AST-1306 demonstrates superior potency profiles compared to existing epidermal growth factor receptor inhibitors across the ErbB family. The compound exhibits approximately 500-fold greater potency than lapatinib against resistant mutant forms while maintaining excellent selectivity within the ErbB family [1] [2] [4].

Irreversible Inhibition Mechanism: Covalent Binding to Cys797/Cys805

AST-1306 functions through an irreversible inhibition mechanism involving covalent bond formation with specific cysteine residues in the catalytic domains of target kinases [1] [2] [3]. The irreversible nature of this inhibition mechanism provides sustained target engagement and prolonged pharmacological effects compared to reversible inhibitors [1] [2].

Molecular docking studies demonstrate that AST-1306 binds to the ATP-binding pocket of epidermal growth factor receptor with the compound surrounded by hydrophobic residues [2]. The critical covalent interaction occurs between the Michael acceptor group of AST-1306 and the sulfur atom of Cys797 in the epidermal growth factor receptor kinase domain [2] [7]. The beta-carbon atom of the Michael acceptor is positioned at a distance of 4.4 Angstroms from the sulfur atom of Cys797, facilitating accessible covalent interaction [2].

Table 2: Covalent Binding Targets and Mechanisms

| Target Kinase | Covalent Binding Site | Distance (Å) | Binding Mechanism |

|---|---|---|---|

| Epidermal Growth Factor Receptor | Cys797 | 4.4 | Michael addition to α,β-unsaturated carbonyl |

| ErbB2 | Cys805 | ~4.4 | Michael addition to α,β-unsaturated carbonyl |

Similarly, AST-1306 forms covalent interactions with Cys805 in the ErbB2 kinase domain through the same Michael addition mechanism [2] [7]. This covalent binding pattern is consistent with other irreversible epidermal growth factor receptor inhibitors and represents a validated approach for overcoming resistance mutations [1] [2].

Experimental validation of the irreversible binding mechanism was conducted using dilution assays where AST-1306 was preincubated with kinase at concentrations 100-fold higher than normal, followed by 100-fold dilution [2]. Unlike reversible inhibitors that demonstrate recovery of enzymatic activity upon dilution, AST-1306 showed virtually no recovery of epidermal growth factor receptor or ErbB2 activity, confirming its irreversible binding mechanism [2].

The irreversible nature of AST-1306 binding provides significant advantages for clinical applications, particularly in overcoming acquired resistance mutations that commonly develop with reversible inhibitors [1] [2]. The sustained target engagement achieved through covalent binding results in prolonged pathway inhibition that persists beyond the plasma half-life of the compound [1] [2].

Comparative IC50 Values Against Wild-Type and Mutant Epidermal Growth Factor Receptor Variants

AST-1306 demonstrates exceptional activity against both wild-type and clinically relevant mutant forms of epidermal growth factor receptor, with particular efficacy against the T790M/L858R double mutant that represents a major mechanism of acquired resistance [1] [2] [3].

Table 3: AST-1306 Activity Against Epidermal Growth Factor Receptor Variants

| Epidermal Growth Factor Receptor Variant | IC50 (nM) | Fold Change vs Wild-Type | Clinical Significance |

|---|---|---|---|

| Wild-type | 0.5 | 1.0 | Baseline activity |

| T790M/L858R double mutant | 12.0 | 24.0 | Acquired resistance mutation |

| Lapatinib vs T790M/L858R | >5000 | >10,000 | Comparison reference |

Against the T790M/L858R double mutant, AST-1306 exhibits an IC50 of 12 nanomolar, representing a 24-fold reduction in potency compared to wild-type epidermal growth factor receptor [1] [2] [4]. Despite this reduction in potency, AST-1306 maintains clinically relevant inhibitory activity against this resistant variant, demonstrating approximately 500-fold superior potency compared to lapatinib against the same mutant [1] [2] [4].

The T790M mutation represents the most common mechanism of acquired resistance to first-generation epidermal growth factor receptor inhibitors, occurring in approximately 50-60% of patients who develop resistance to gefitinib or erlotinib [1] [2]. The gatekeeper threonine-to-methionine substitution at position 790 increases the binding affinity for ATP while sterically hindering the binding of reversible inhibitors [1] [2].

Cell-based assays using HIH3T3 cells expressing the T790M/L858R double mutant confirm the cellular activity of AST-1306 against this resistant variant [2]. The compound demonstrates concentration-dependent inhibition of cell proliferation and effectively blocks epidermal growth factor receptor phosphorylation in these resistant cell lines [2]. Similar activity was observed in NCI-H1975 cells, which harbor the T790M/L858R mutation and represent a validated cellular model for studying acquired resistance [2].

The maintained activity of AST-1306 against resistant mutants stems from its irreversible binding mechanism, which forms covalent bonds that are independent of the conformational changes induced by gatekeeper mutations [1] [2]. This mechanism provides a significant therapeutic advantage for patients who have developed resistance to first-generation reversible inhibitors [1] [2].

Off-Target Effects: Selectivity Screening Across Kinome

AST-1306 demonstrates exceptional selectivity for the ErbB family of receptor tyrosine kinases, with greater than 3000-fold selectivity over non-ErbB kinase families [1] [2] [3]. This remarkable selectivity profile minimizes the potential for off-target toxicities while maintaining therapeutic efficacy against intended targets [1] [2].

Table 4: AST-1306 Kinome Selectivity Profile

| Kinase Family | Representative Targets | IC50 Range (nM) | Selectivity vs EGFR |

|---|---|---|---|

| ErbB Family | Epidermal Growth Factor Receptor, ErbB2, ErbB4 | 0.5-3.0 | 1-6 fold |

| Other Receptor Tyrosine Kinases | Platelet-Derived Growth Factor Receptor, KDR, c-Met | >1500 | >3000 fold |

| Serine/Threonine Kinases | Various | >1500 | >3000 fold |

| Other Kinase Families | 20 additional kinases tested | >1500 | >3000 fold |

Comprehensive kinase selectivity screening was conducted against a panel of 23 kinases representing major kinase families beyond the ErbB receptors [1] [2]. AST-1306 demonstrated minimal inhibitory activity against platelet-derived growth factor receptor, KDR (vascular endothelial growth factor receptor 2), c-Met, and other clinically relevant kinases [1] [2] [6]. This selectivity profile indicates that AST-1306 is unlikely to produce significant off-target effects through inhibition of non-ErbB kinases [1] [2].

The exceptional selectivity of AST-1306 for ErbB family kinases reflects the structural design principles employed in its development [1] [2]. The compound was rationally designed based on the chemical structure of lapatinib, incorporating key chemical groups that confer irreversible binding while maintaining selectivity for the ErbB family active site architecture [1] [2].

Comparative selectivity analysis reveals that AST-1306 demonstrates superior selectivity compared to many clinically approved kinase inhibitors [1] [2]. The greater than 3000-fold selectivity margin provides significant therapeutic window and reduces the likelihood of dose-limiting toxicities arising from off-target kinase inhibition [1] [2].

The high selectivity profile of AST-1306 is particularly important for chronic dosing regimens, as off-target effects can accumulate over time and lead to treatment discontinuation [1] [2]. The focused activity against ErbB family receptors allows for effective tumor targeting while minimizing systemic toxicities associated with broader kinase inhibition [1] [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zhang J, Cao J, Li J, Zhang Y, Chen Z, Peng W, Sun S, Zhao N, Wang J, Zhong D,

3: Lin L, Xie C, Gao Z, Chen X, Zhong D. Metabolism and pharmacokinetics of

4: Lin L, Gao Z, Chen X, Zhong D. Development and validation of a sensitive

5: Xie H, Lin L, Tong L, Jiang Y, Zheng M, Chen Z, Jiang X, Zhang X, Ren X, Qu W,